2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C7H3F6N5 . It is a white to yellow solid and has a molecular weight of 271.12 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine involves several steps, including the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, and pH regulation . Another synthesis approach involves the reaction of 3-Amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds .Molecular Structure Analysis
The InChI code for 2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is 1S/C7H3F6N5/c8-6(9,10)2-1-3(7(11,12)13)18-5(15-2)16-4(14)17-18/h1H,(H2,14,17) .Physical And Chemical Properties Analysis
2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a white to yellow solid . It has a molecular weight of 271.12 and is stored at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry . The triazolopyrimidine core is found in many natural products that exhibit biological activities. This compound, with its bridge-headed nitrogen atom, is often used in the synthesis of fused heterocyclic compounds, which are crucial in developing new medications.
Pharmacological Potentials
Triazolopyrimidines, including our compound of interest, are central to various drug classes due to their ability to bind with enzymes and receptors in biological systems . They show versatile biological activities and are used in drugs with antibacterial, antifungal, anticancer, antioxidant, and antiviral properties, among others.
Anticancer Agents
The triazolopyrimidine structure is widely used in the design of anticancer agents. Molecular hybridization strategies often incorporate this moiety to create new compounds with potential anticancer activities . The ability to modify and functionalize the core structure allows for the development of targeted therapies.
Biological Activities
This compound exhibits a range of biological activities, including acting as inverse agonists and inhibitors for various enzymes and receptors . These activities make it a valuable tool in the treatment of diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Science Applications
Beyond its biomedical applications, triazolopyrimidines have uses in material sciences . Their structural properties can be advantageous in creating new materials with specific desired properties, such as conductivity or reactivity.
Herbicidal and Fungicidal Applications
The varied biological effects of triazolopyrimidines extend to herbicidal and fungicidal applications. They are used in the synthesis of compounds that can protect crops from various fungal diseases and unwanted vegetation .
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to inhibition of enzymatic activity . This interaction often results in alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell proliferation, particularly those involving cdks .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to significantly inhibit the growth of various cell lines .
Action Environment
The synthesis of similar compounds has been reported to be influenced by reaction temperature .
properties
IUPAC Name |
5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N5/c8-6(9,10)2-1-3(7(11,12)13)18-5(15-2)16-4(14)17-18/h1H,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAPDCLHPZTZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)N)N=C1C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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